molecular formula C8H8N4O3 B1462087 2-(Azidomethyl)-1-methoxy-4-nitrobenzene CAS No. 1152844-08-0

2-(Azidomethyl)-1-methoxy-4-nitrobenzene

Cat. No. B1462087
CAS RN: 1152844-08-0
M. Wt: 208.17 g/mol
InChI Key: KOBPZMRFRJEQOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Azidomethyl)-1-methoxy-4-nitrobenzene is a nitro-aromatic compound with a wide range of applications in organic synthesis and scientific research. It is a highly reactive compound due to its azido group and is used as a reagent in organic synthesis and as a substrate in scientific research.

Scientific Research Applications

Synthesis of Various Heterocycles

Organic azides, such as “2-(Azidomethyl)-1-methoxy-4-nitrobenzene”, can be used in the synthesis of various heterocycles . They have been used to synthesize heterocycles of the five-member ring with one heteroatom, such as pyrroles . They are also involved in synthesizing heterocycles with two heteroatoms, such as pyrazole and isoxazole, oxazole, thiazole, oxazine, and pyrimidine .

Cross-Linkers in Material Sciences

The exceptional reactivity of the azide group makes organic azides a highly versatile family of compounds in chemistry and the material sciences . They show extraordinary efficiency in polymer crosslinking, a process used to alter the physical properties of polymers and to boost efficiencies of polymer-based devices such as membrane fuel cells, organic solar cells (OSCs), light-emitting diodes (LEDs), and organic field-effect transistors (OFETs) .

Production of Highly Energetic Materials

As a nitrogen-rich class of compounds, organic azides usually have positive heats of formation, high densities, and high burning rates . During scission of the azide bond, elemental nitrogen and considerable amounts of energy in the range of 90 kcal per azide unit are released . This makes them interesting as highly energetic materials.

Use in Biochemical Research

Organic azides are frequently used as a bacteriostatic preservative in water-based lab reagents and biological fluids . They act as a metabolic inhibitor, disrupting oxidative phosphorylation .

Use in Organic Chemistry

Organic azides are used in several named reactions in organic chemistry, including the Staudinger reduction, the aza-Wittig reaction, and the Curtius rearrangement .

Use in Photochemistry

Organic azides are used in photochemistry due to their propensity to release nitrogen by thermal activation or photolysis .

properties

IUPAC Name

2-(azidomethyl)-1-methoxy-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c1-15-8-3-2-7(12(13)14)4-6(8)5-10-11-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBPZMRFRJEQOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Azidomethyl)-1-methoxy-4-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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